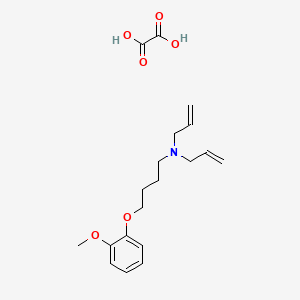![molecular formula C18H25ClN2O5 B4005163 1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005163.png)
1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;oxalic acid
Overview
Description
1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorinated phenoxy group, and an oxalic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the chlorinated phenoxy intermediate. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-2-prop-2-enylphenoxy)acetic acid: Shares a similar phenoxy group but differs in the presence of an acetic acid moiety instead of a piperazine ring.
4-Chloro-2-prop-2-enylphenol: Lacks the piperazine and oxalic acid components, making it structurally simpler.
Uniqueness
1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine is unique due to its combination of a piperazine ring, a chlorinated phenoxy group, and an oxalic acid moiety
Properties
IUPAC Name |
1-[2-(4-chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O.C2H2O4/c1-3-4-14-13-15(17)5-6-16(14)20-12-11-19-9-7-18(2)8-10-19;3-1(4)2(5)6/h3,5-6,13H,1,4,7-12H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFWKBJTOIPGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=C(C=C(C=C2)Cl)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B4005089.png)
![N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4005094.png)
![1-[4-(2,4-Dimethylphenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4005102.png)
![N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4005105.png)

![1-[2-(4-Bromo-2-chlorophenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4005123.png)
![N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4005134.png)


![1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]imidazole;oxalic acid](/img/structure/B4005171.png)
![1-(allylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B4005177.png)

![1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4005182.png)
![propan-2-yl (2Z)-2-[(4-methoxycarbonylphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4005193.png)
